The compound can be classified under the category of nitrogen-containing heterocycles, which are significant in various chemical and biological contexts. 3-(Azetidin-3-yl)pyridine is synthesized through various chemical reactions involving azetidine and pyridine derivatives, making it an important subject of study in organic synthesis and medicinal chemistry .
The synthesis of 3-(Azetidin-3-yl)pyridine typically involves a multi-step process. One common method includes:
For instance, one synthesis route involves the reaction of a substituted pyridine with an azetidine under basic conditions, leading to the formation of the desired product with varying yields depending on the substituents used .
The molecular formula for 3-(Azetidin-3-yl)pyridine is . The structure consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) bonded to an azetidine ring (a four-membered saturated ring containing nitrogen).
Key structural data include:
3-(Azetidin-3-yl)pyridine can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related derivatives with potential pharmaceutical applications .
The mechanism of action for compounds like 3-(Azetidin-3-yl)pyridine often involves interaction with biological targets such as enzymes or receptors. The azetidine nitrogen may participate in hydrogen bonding or coordination with metal ions in enzyme active sites, while the pyridine nitrogen can engage in pi-stacking interactions or serve as a hydrogen bond acceptor.
This dual functionality enhances the compound's ability to modulate biological pathways, making it a candidate for drug development aimed at treating various conditions .
Key physical properties include:
Chemical properties:
The applications of 3-(Azetidin-3-yl)pyridine span several fields:
3-(Azetidin-3-yl)pyridine is a bifunctional heterocyclic compound featuring a strained azetidine ring (four-membered nitrogen heterocycle) linked to a pyridine moiety at the 3-position. Its molecular framework (C₈H₁₀N₂; salts like dihydrochloride, CAS# 1236791-61-9, MW 207.10 g/mol) merges the basicity of pyridine (pKa ≈ 5) with the ring strain of azetidine (∼26 kcal/mol), creating unique electronic and steric properties [1] [7]. This hybrid structure has emerged as a privileged scaffold in medicinal chemistry and catalysis due to its capacity for targeted molecular interactions. Table 1 summarizes key physicochemical properties.
Table 1: Physicochemical Properties of 3-(Azetidin-3-yl)pyridine and Derivatives
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula (base) | C₈H₁₀N₂ | - |
Molecular Weight (base) | 134.18 g/mol | - |
Common Salt Form | Dihydrochloride (C₈H₁₂Cl₂N₂) | CAS# 1236791-61-9 |
Salt Molecular Weight | 207.10 g/mol | - |
LogP (predicted) | 1.5 - 2.7 | Calculated for neutral form |
Topological Polar SA | ~25 Ų | Computational modeling |
Hydrogen Bond Acceptors | 2 (pyridine N, azetidine N) | - |
Hydrogen Bond Donors | 1 (azetidine NH⁺ in protonated form) | - |
Stability | Hygroscopic; stores under inert atmosphere | Room temperature |
Azetidine-pyridine hybrids serve as critical pharmacophores in molecular hybridization strategies, combining the metabolic stability of pyridine with the three-dimensional rigidity of azetidine. This synergy enhances target binding affinity and pharmacokinetic profiles:
The integration of azetidine into drug design evolved from natural product isolation to rational hybrid synthesis:
Table 2: Synthetic Methodologies for 3-(Azetidin-3-yl)pyridine Derivatives
Method | Key Reagents/Conditions | Yield Range | Green Metrics |
---|---|---|---|
Metal-Catalyzed Cyclization | Pd(OAc)₂/XPhos, K₂CO₃, 80°C | 65–89% | E-factor: 18.2 |
Ring Expansion | DIBAL reduction/K₂CO₃ cyclization | 67–76% | Solvent: Toluene (recycled) |
Aza Paternò-Büchi Cycloaddition | UV light, −40°C, CH₂Cl₂ | 45–60% | Photocatalytic, no metal |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, B₂pin₂, KOAc, 90°C | 70–92% | Ligand-free, aqueous medium |
Solid-Phase Synthesis | Rink amide resin, Fmoc deprotection | >85% (purity) | Automated, reduced waste |
The azetidine’s high ring strain (∼105° bond angles vs. 109.5° ideal) and sp³ hybridization confer distinctive properties:
Table 3: Clinically Approved Drugs Containing Azetidine-Pyridine Motifs
Drug (Brand) | Indication | Target | Role of Azetidine-Pyridine |
---|---|---|---|
Cobimetinib (Cotellic) | Melanoma | MEK1/2 kinase | Azetidine linker reduces P-gp efflux; pyridine anchors to hinge region |
Baricitinib (Olumiant) | Rheumatoid arthritis | JAK1/2 kinases | Azetidine sulfonamide enhances solubility; pyridine enables H-bonding |
Azelnidipine (Calblock) | Hypertension | L-type Ca²⁺ channel | Azetidine carboxylate improves tissue distribution |
Delafloxacin (Baxdela) | Bacterial infections | DNA gyrase | Azetidine enhances Gram+ penetration |
The structural evolution of azetidine-pyridine hybrids—from natural precursors to rationally designed therapeutics—highlights their versatility. Modern applications leverage ring strain and hybrid architecture for enhanced target engagement, positioning this scaffold as indispensable in next-generation drug discovery [3] [5] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1